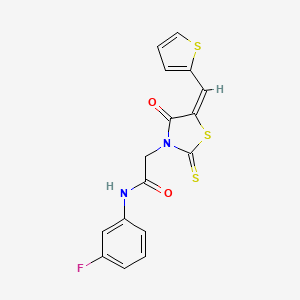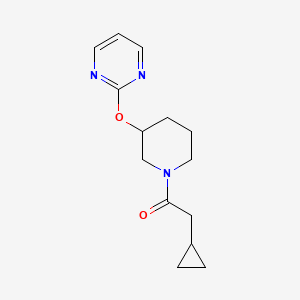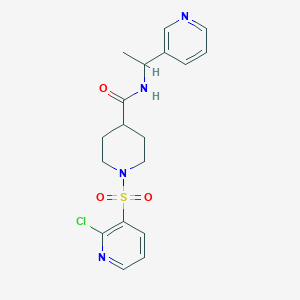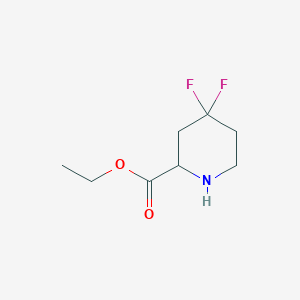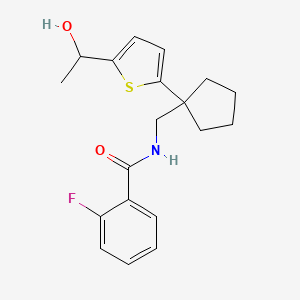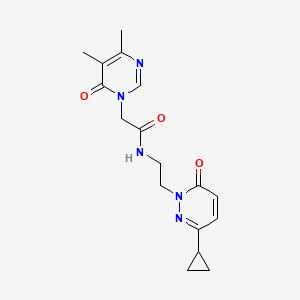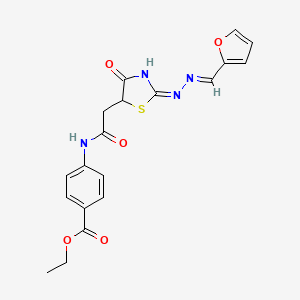![molecular formula C26H24N2O4S2 B2423509 N4,N4'-dibenzyl-[1,1'-biphenyl]-4,4'-disulfonamide CAS No. 313493-41-3](/img/structure/B2423509.png)
N4,N4'-dibenzyl-[1,1'-biphenyl]-4,4'-disulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4,N4’-dibenzyl-[1,1’-biphenyl]-4,4’-disulfonamide is a complex organic compound characterized by the presence of two benzyl groups attached to a biphenyl core, which is further substituted with sulfonamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-dibenzyl-[1,1’-biphenyl]-4,4’-disulfonamide typically involves the reaction of [1,1’-biphenyl]-4,4’-disulfonyl chloride with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of N4,N4’-dibenzyl-[1,1’-biphenyl]-4,4’-disulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
化学反応の分析
Types of Reactions
N4,N4’-dibenzyl-[1,1’-biphenyl]-4,4’-disulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the benzyl groups.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
N4,N4’-dibenzyl-[1,1’-biphenyl]-4,4’-disulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of N4,N4’-dibenzyl-[1,1’-biphenyl]-4,4’-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The biphenyl core provides structural rigidity, allowing the compound to fit into specific binding pockets of target proteins, thereby modulating their function.
類似化合物との比較
Similar Compounds
- N4,N4’-Di(naphthalen-1-yl)-N4,N4’-bis(4-vinylphenyl)biphenyl-4,4’-diamine
- N4,N4,N4’,N4’-Tetra(1,1’-biphenyl)-4-yl-(1,1’-biphenyl)-4,4’-diamine
Uniqueness
N4,N4’-dibenzyl-[1,1’-biphenyl]-4,4’-disulfonamide is unique due to the presence of both benzyl and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the biphenyl core makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these features.
特性
IUPAC Name |
N-benzyl-4-[4-(benzylsulfamoyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c29-33(30,27-19-21-7-3-1-4-8-21)25-15-11-23(12-16-25)24-13-17-26(18-14-24)34(31,32)28-20-22-9-5-2-6-10-22/h1-18,27-28H,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQYPBRJSQEDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide](/img/structure/B2423426.png)
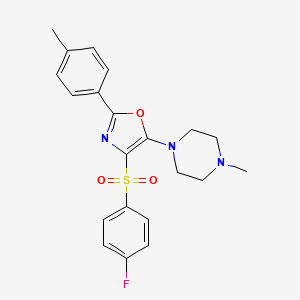
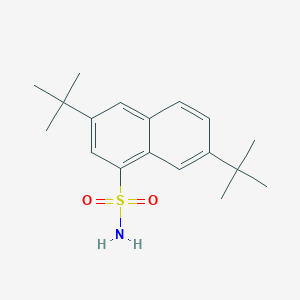
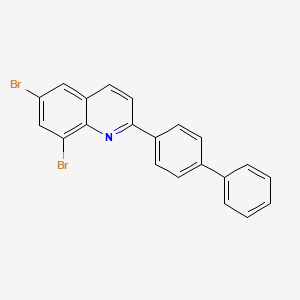
![N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2423437.png)

